molecular formula C17H16N4O3S B4581811 2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide

2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide

Cat. No. B4581811
M. Wt: 356.4 g/mol
InChI Key: POWDFKWLJUEDCW-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex acetamides involves multiple steps, including the condensation of specific precursors, introduction of substituents through reactions like amidification, and the use of catalytic processes for efficiency and selectivity. A study detailed the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, showcasing a methodological approach to obtain potent compounds through structural modifications (Barlow et al., 1991). Another synthesis pathway involves the reaction of 6-methyluracil with 2-chloromethyltiiran, leading to uracil derivatives that are further modified to achieve desired acetamide structures (Kataev et al., 2021).

Molecular Structure Analysis

Molecular structure analysis focuses on the conformation and bonding within a molecule. For compounds similar to the one , crystal structure analysis provides insights into their folded conformations and intramolecular interactions, such as hydrogen bonds that stabilize the molecule's structure (Subasri et al., 2016). These analyses are essential for understanding the molecule's three-dimensional shape and its implications for reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often include nucleophilic substitutions, condensation reactions, and the formation of hydrogen bonds in aqueous environments. For example, the reaction of 2-acetoacetamidopyridines with phosgene leads to novel pyrimidinone derivatives, highlighting the reactivity of similar structures under specific conditions (Yale & Spitzmiller, 1977).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through experimental studies. For instance, the crystalline structure of related compounds provides information on their stability, solubility in various solvents, and potential for formulation into usable forms (Cai et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are crucial for understanding a compound's behavior in chemical reactions and potential applications. The synthesis and characterization of N-acetoxy derivatives highlight the impact of structural modifications on chemical reactivity and stability, providing insights into the chemical behavior of complex acetamides (Rajagopal et al., 2003).

Scientific Research Applications

Synthesis and Biological Activity

This compound belongs to a class of chemicals that have been extensively studied for their potential in creating new therapeutic agents and materials with unique properties. Research has delved into the synthesis of novel compounds derived from similar chemical structures, exploring their anti-inflammatory, analgesic, antimicrobial, and antitumor activities.

  • Anti-inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, including derivatives similar to the chemical structure of interest, have been highlighted for their potential as therapeutic agents due to their high COX-2 selectivity and protective effects against inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity : Hossan et al. (2012) described the synthesis of pyrimidinone and oxazinone derivatives, utilizing a starting material that leads to compounds with good antibacterial and antifungal activities. This research underscores the chemical's utility in developing new antimicrobial agents, which is critical in the fight against drug-resistant infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

  • Antitumor Activity : The design and synthesis of derivatives with modifications to the core structure, similar to the compound of interest, have shown potential as antitumor agents. Gangjee et al. (2009) synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, demonstrating significant inhibitory activity against thymidylate synthase and dihydrofolate reductase, pointing towards their use as potential antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).

properties

IUPAC Name

2-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-21-16(24)12(15(23)19-17(21)25)7-10-8-20(9-14(18)22)13-6-4-3-5-11(10)13/h3-8H,2,9H2,1H3,(H2,18,22)(H,19,23,25)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWDFKWLJUEDCW-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(E)-(1-ethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide
Reactant of Route 2
2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide
Reactant of Route 3
Reactant of Route 3
2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide
Reactant of Route 4
Reactant of Route 4
2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide
Reactant of Route 5
Reactant of Route 5
2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide
Reactant of Route 6
Reactant of Route 6
2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide

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